molecular formula C7H16O4Si B2726718 2-Carbomethoxyethyldimethoxymethylsilane CAS No. 76301-03-6

2-Carbomethoxyethyldimethoxymethylsilane

Cat. No.: B2726718
CAS No.: 76301-03-6
M. Wt: 192.286
InChI Key: GNTPOHADLMEOEZ-UHFFFAOYSA-N
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Description

2-Carbomethoxyethyldimethoxymethylsilane is an organosilicon compound that functions as a versatile silane coupling agent. Its molecular structure features hydrolyzable dimethoxymethylsilyl groups and an organic carbomethoxyethyl functional group. This bifunctionality allows it to form a stable chemical bridge between inorganic substrates (like glass, metals, or minerals) and organic polymers (such as polyesters or epoxies). The mechanism of action involves a two-step process: first, the methoxy groups on the silicon atom hydrolyze in the presence of moisture to form reactive silanols; these silanols then condense with hydroxyl groups on inorganic surfaces, creating strong covalent bonds. Simultaneously, the carbomethoxyethyl group can interact with or integrate into the organic polymer matrix, ensuring robust interfacial adhesion and significantly improving the mechanical properties, durability, and performance of the resulting composite material. This compound is particularly valuable in scientific research for developing advanced composite materials, enhancing filler-matrix compatibility in reinforced plastics, and applying surface modifications to create specialized hydrophobic or functional coatings. It is also a useful precursor in synthesizing organic-inorganic hybrid materials through sol-gel processes. This compound is intended for non-human research applications only and is strictly not approved for diagnostic, therapeutic, or any veterinary uses. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, as it may be moisture-sensitive and could decompose to release methanol upon contact with water.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[dimethoxy(methyl)silyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4Si/c1-9-7(8)5-6-12(4,10-2)11-3/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTPOHADLMEOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC[Si](C)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Behavior of 2 Carbomethoxyethyldimethoxymethylsilane

Hydrolysis of Alkoxy Groups and Silanol (B1196071) Formation

CH₃OOCCH₂CH₂Si(CH₃)(OCH₃)₂ + 2H₂O → CH₃OOCCH₂CH₂Si(CH₃)(OH)₂ + 2CH₃OH

This hydrolysis is a prerequisite for the subsequent condensation reactions that lead to the formation of a siloxane network.

The rate of hydrolysis of alkoxysilanes, including 2-Carbomethoxyethyldimethoxymethylsilane, is significantly influenced by several factors such as temperature, catalyst, solvent, and the structure of the silane (B1218182) itself. nih.gov The reaction generally follows pseudo-first-order kinetics with respect to the silane concentration when water is in large excess.

ConditionCatalystTemperature (°C)Expected Relative Hydrolysis Rate
Acidic (pH 4)HCl25Fast
Neutral (pH 7)None25Slow
Basic (pH 10)NH₄OH25Moderate
Acidic (pH 4)HCl50Very Fast

The generation of silanol groups from this compound is critically dependent on the pH of the reaction medium and the concentration of water. researchgate.net Both acidic and basic conditions catalyze the hydrolysis reaction, which is typically slowest at a neutral pH of around 7. researchgate.net

Under acidic conditions (pH < 7), the reaction is initiated by the protonation of the oxygen atom in the alkoxy group. This makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. researchgate.net In contrast, under basic conditions (pH > 7), the reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. researchgate.net

The concentration of water also plays a crucial role. According to Le Chatelier's principle, an increase in water concentration will shift the equilibrium towards the products, favoring the formation of silanols. However, the solubility of the organosilane in the aqueous medium can be a limiting factor. Often, a co-solvent like an alcohol is used to create a homogeneous solution and facilitate the hydrolysis process.

pHWater:Silane Molar RatioExpected Rate of Silanol GenerationPredominant Mechanism
210:1HighAcid-catalyzed
410:1Very HighAcid-catalyzed
710:1LowUncatalyzed
1010:1ModerateBase-catalyzed
42:1HighAcid-catalyzed

Condensation Reactions and Siloxane Network Formation

Following hydrolysis, the generated silanol groups are highly reactive and can undergo condensation reactions with other silanol groups or with unreacted alkoxy groups. These reactions result in the formation of stable siloxane bonds (Si–O–Si), which are the backbone of silicone polymers.

There are two main types of condensation reactions:

Water condensation: Two silanol groups react to form a siloxane bond and a molecule of water. 2 RSi(CH₃)(OH)₂ → (HO)(CH₃)Si(R)–O–Si(R)(CH₃)(OH) + H₂O

Alcohol condensation: A silanol group reacts with an alkoxy group to form a siloxane bond and an alcohol molecule. RSi(CH₃)(OH)₂ + RSi(CH₃)(OCH₃)₂ → (HO)(CH₃)Si(R)–O–Si(R)(CH₃)(OCH₃) + CH₃OH

The polymerization of the hydrolyzed this compound proceeds through a step-growth condensation mechanism. The reaction conditions, particularly pH, have a strong influence on the structure of the resulting polymer.

In acidic conditions, the condensation reaction is relatively slow, which allows for the formation of more linear, less branched polymer chains. This is because the protonated silanol is less reactive towards condensation.

Conversely, in basic conditions, the deprotonated silanol (silanolate) is a strong nucleophile, leading to a faster condensation rate. This often results in more highly branched and cross-linked network structures. The condensation process is reversible, and the final structure is often determined by the reaction equilibrium.

The condensation of bifunctional silanes like this compound (after hydrolysis to the corresponding disilanol) can lead to the formation of both cyclic and linear oligomers and high molecular weight polymers. The relative amounts of these structures depend on the reaction conditions.

Initially, the condensation reactions lead to the formation of short-chain linear oligomers (dimers, trimers, etc.). These linear oligomers can then undergo further intermolecular condensation to form longer polymer chains or intramolecular condensation to form cyclic siloxanes. High monomer concentrations tend to favor the formation of linear polymers, while dilute conditions can favor the formation of cyclic species. The presence of the carbomethoxyethyl group can also influence the final structure due to potential steric effects or intermolecular interactions.

Interfacial Grafting and Surface Functionalization Mechanisms

The ability of this compound to form covalent bonds with surfaces containing hydroxyl groups (e.g., glass, silica (B1680970), metal oxides) makes it a useful coupling agent for surface functionalization. The mechanism involves several steps:

Hydrolysis: As described previously, the methoxy (B1213986) groups of the silane hydrolyze in the presence of surface-adsorbed water or in a pre-hydrolysis step to form reactive silanol groups.

Physisorption: The silane molecules, now containing silanol groups, physically adsorb onto the substrate surface, often through hydrogen bonding between the silanol groups of the silane and the hydroxyl groups on the surface.

Chemisorption (Condensation): Covalent bonds are formed through a condensation reaction between the silanol groups of the silane and the hydroxyl groups of the substrate. This process grafts the silane molecule onto the surface, releasing water as a byproduct.

Following the initial grafting to the surface, lateral condensation between adjacent silane molecules can occur, leading to the formation of a cross-linked polysiloxane layer on the surface. The density and structure of this grafted layer depend on the reaction conditions, including the concentration of the silane, the reaction time, temperature, and the nature of the substrate.

Covalent Bonding with Inorganic Substrates

The fundamental mechanism by which this compound anchors to inorganic substrates involves a two-step process: hydrolysis of the methoxy groups followed by condensation with surface hydroxyl groups. mdpi.comshinetsusilicones.com

Step 1: Hydrolysis

In the presence of water, the methoxy groups (-OCH₃) attached to the silicon atom undergo hydrolysis to form silanol groups (-OH). This reaction is often catalyzed by acid or base. mdpi.com The presence of two methoxy groups in this compound allows for the formation of a dihydroxysilane intermediate.

Si-OCH₃ + H₂O ⇌ Si-OH + CH₃OH

Step 2: Condensation

The newly formed silanol groups are reactive towards hydroxyl groups (-OH) present on the surface of many inorganic substrates, such as silica, glass, and metal oxides. mdpi.comshinetsusilicones.com This condensation reaction results in the formation of a stable, covalent siloxane bond (Si-O-Substrate), effectively grafting the silane molecule to the surface. mdpi.com During this process, a molecule of water is eliminated.

Si-OH + HO-Substrate ⇌ Si-O-Substrate + H₂O

Furthermore, the silanol intermediates can also undergo self-condensation with other silane molecules to form a polysiloxane network on the substrate surface. This cross-linking can enhance the stability and durability of the resulting organic film.

Si-OH + HO-Si ⇌ Si-O-Si + H₂O

Reaction Stage Reactants Products Bonds Formed/Broken
Hydrolysis This compound, WaterDihydroxysilane intermediate, Methanol (B129727)Broken: Si-OCH₃, Formed: Si-OH
Condensation (with substrate) Dihydroxysilane intermediate, Substrate-OHCovalently bound silane, WaterBroken: Si-OH, Substrate-OH, Formed: Si-O-Substrate
Condensation (self-polymerization) Dihydroxysilane intermediatesPolysiloxane network, WaterBroken: Si-OH, Formed: Si-O-Si

Adsorption Behavior and Monolayer Formation

The process of forming a well-ordered layer of this compound on an inorganic substrate is a complex interplay of adsorption, hydrolysis, and condensation. The ultimate goal is often the creation of a self-assembled monolayer (SAM), which is a highly organized, single-molecule-thick film.

Initially, the silane molecules physically adsorb onto the substrate surface. The presence of a thin layer of adsorbed water on most inorganic surfaces under ambient conditions facilitates the in-situ hydrolysis of the methoxy groups. As the hydrolysis proceeds, the silane molecules begin to organize on the surface, driven by intermolecular interactions and the tendency to form a closely packed structure.

The subsequent condensation reactions, both with the substrate and between adjacent silane molecules, lead to the formation of a covalently attached and cross-linked monolayer. The density and orientation of the molecules within the monolayer are influenced by several factors, including the reaction conditions (temperature, humidity, and solvent), the concentration of the silane, and the nature of the substrate.

While the formation of a perfect, defect-free monolayer is challenging, under optimized conditions, it is possible to achieve a high degree of surface coverage and molecular ordering. Techniques such as contact angle measurements, atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS) are commonly used to characterize the quality and thickness of the resulting films. nih.gov

Reactivity of the Carbomethoxyethyl Functional Group

The carbomethoxyethyl group [-CH₂CH₂C(O)OCH₃] provides a versatile handle for further chemical modifications of the surface, allowing for the tailoring of its properties for specific applications.

Ester Hydrolysis and Transesterification Pathways

The ester functionality of the carbomethoxyethyl group can undergo hydrolysis or transesterification, offering pathways to alter the surface chemistry.

Ester Hydrolysis:

Under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This transformation converts a relatively non-polar surface to a more polar, acidic surface.

-CH₂CH₂C(O)OCH₃ + H₂O ⇌ -CH₂CH₂C(O)OH + CH₃OH

This reaction is useful for introducing carboxylic acid functionalities, which can then be used for further coupling reactions or to modulate surface charge and wettability.

Transesterification:

Transesterification involves the reaction of the methyl ester with an alcohol in the presence of an acid or base catalyst to form a new ester. This allows for the introduction of different alkyl or functional groups onto the surface. masterorganicchemistry.com

-CH₂CH₂C(O)OCH₃ + R-OH ⇌ -CH₂CH₂C(O)OR + CH₃OH

For example, reacting the surface-bound methyl ester with a long-chain alcohol could increase the hydrophobicity of the surface. Conversely, using an alcohol containing a different functional group (e.g., a hydroxyl or amino group) would introduce that new functionality. The efficiency of transesterification can be influenced by factors such as the choice of catalyst and the reaction conditions. masterorganicchemistry.comnih.gov

Reaction Reagents Functional Group Transformation Potential Surface Property Change
Hydrolysis Water (acid or base catalyst)Methyl Ester to Carboxylic AcidIncreased polarity, acidity, and hydrophilicity
Transesterification Alcohol (acid or base catalyst)Methyl Ester to a different EsterTunable polarity, hydrophobicity, and introduction of new functionalities

Potential for Further Organic Transformations and Derivatization

The carbomethoxyethyl group serves as a precursor for a variety of other organic transformations, enabling a wide range of surface derivatizations.

One of the most common transformations is the reaction of the ester with amines to form amides. This reaction, known as amidation, is typically carried out by heating the ester with an amine.

-CH₂CH₂C(O)OCH₃ + R-NH₂ → -CH₂CH₂C(O)NHR + CH₃OH

This allows for the introduction of amide functionalities and the attachment of molecules containing primary or secondary amine groups, such as biomolecules (peptides, proteins) or synthetic polymers.

Furthermore, the ester can potentially be reduced to an alcohol using appropriate reducing agents. This would transform the surface functionality from an ester to a primary alcohol, offering a different set of reactive sites for subsequent chemical modifications.

The ability to perform these organic transformations on the surface-bound carbomethoxyethyl group makes this compound a valuable tool for creating surfaces with tailored chemical and physical properties for applications in areas such as chromatography, biosensors, and materials science.

Advanced Applications in Materials Science and Engineering

Silane (B1218182) Coupling Agents in Composite Materials

The primary function of 2-Carbomethoxyethyldimethoxymethylsilane as a coupling agent is to improve the adhesion between inorganic surfaces (like glass fibers, silica (B1680970), or metal oxides) and a polymer matrix. silicorex.com The mechanism begins with the hydrolysis of the methoxy (B1213986) groups on the silicon atom in the presence of water, forming reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with hydroxyl groups on the surface of the inorganic filler, creating stable, covalent siloxane bonds (Si-O-Si). nih.gov

Simultaneously, the carbomethoxyethyl functional group at the other end of the molecule interacts with the organic polymer matrix. This organic "tail" can become physically entangled with the polymer chains or, in some cases, chemically react with the resin, depending on the polymer's nature. This dual action creates a durable bridge across the interface, replacing weak van der Waals forces with strong covalent bonds, which significantly improves the interfacial adhesion and allows for more effective stress transfer between the two phases. shinetsusilicone-global.comresearchgate.net

By enhancing interfacial adhesion, this compound directly contributes to the improvement of the mechanical properties of composite materials. ijraset.com Effective stress transfer ensures that the load is borne by the strong, stiff reinforcing fibers rather than the weaker polymer matrix, leading to substantial gains in tensile strength, flexural strength, and elastic modulus. researchgate.netmdpi.com Research on various fiber-reinforced composites has consistently shown that the incorporation of silane coupling agents leads to superior mechanical performance compared to untreated composites. researchgate.netresearchgate.net For instance, studies on glass and carbon fiber composites demonstrate that proper silanization is a key factor in maximizing strength and stiffness. mdpi.com

The table below presents illustrative data on how reinforcements and coupling agents can affect the mechanical properties of epoxy-based composites.

Reinforcement/FillerFiller Content (wt%)Effect on Mechanical PropertyImprovement (%)
Carbon Fiber / h-BN6%Tensile Strength59%
Carbon Fiber / h-BN6%Young's Modulus47%
Basalt Fiber / ZnO2%Flexural Strength22%
Carbon Fiber / MWCNTs1%Tensile Strength53%

This table provides representative data from various studies on reinforced composites to illustrate the potential magnitude of property enhancement. researchgate.net

The durability of composite materials, particularly in harsh environmental conditions involving moisture and temperature fluctuations (hydrothermal aging), is heavily dependent on the stability of the fiber-matrix interface. mdpi.comsemanticscholar.orgnih.gov Water molecules can penetrate the composite and attack the interface, leading to debonding, delamination, and a significant reduction in mechanical properties. mdpi.comnih.gov

This compound plays a critical role in enhancing environmental resistance by creating a water-resistant and hydrolytically stable bond at the interface. mdpi.com The robust siloxane linkages formed between the silane and the inorganic reinforcement are less susceptible to hydrolysis than the untreated surface, effectively protecting the interface from moisture ingress. mdpi.com This prevents the loss of adhesion and preserves the mechanical integrity of the composite over its service life, making it more durable and reliable in applications exposed to humid or wet environments. semnan.ac.irresearchgate.net

Surface Modification and Coating Technologies

Beyond composites, this compound is utilized in surface modification and the development of advanced coatings. Its ability to self-assemble and form thin films on various substrates makes it a valuable precursor in technologies aimed at protecting surfaces and controlling their interaction with the environment.

This silane is a key ingredient in the synthesis of hybrid organic-inorganic coatings via the sol-gel process. gmidental.commehrteb.com In a typical sol-gel process, alkoxysilane precursors like this compound are hydrolyzed and condensed in a solution to form a "sol" of colloidal particles. researchgate.net This sol can then be applied to a substrate (e.g., metal, glass) by dipping, spinning, or spraying. A subsequent heat treatment promotes further condensation and densification, resulting in a thin, hard, and transparent "gel" film that is chemically bonded to the substrate. mdpi.comtudelft.nl

The incorporation of the organic carbomethoxyethyl group into the inorganic silica network results in a hybrid coating with combined properties of flexibility from the organic component and hardness and durability from the inorganic component. researchgate.net These sol-gel films can act as effective barrier coatings, protecting metallic substrates from corrosion by preventing contact with corrosive agents. mdpi.commdpi.com

The wettability of a surface, which describes how a liquid spreads across it, is governed by its surface free energy. mdpi.comnih.gov Treatment with silanes like this compound is a common method for modifying the surface energy of a substrate. 43.230.198gelest.com When applied to a high-energy, hydrophilic surface (like glass or metal), the silane forms a thin layer where the organic functional groups are oriented outwards.

The carbomethoxyethyl groups create a new surface with a lower surface free energy than the original substrate. This change reduces the affinity of the surface for water, thereby increasing its hydrophobicity. mdpi.comnih.gov The degree of hydrophobicity is quantified by measuring the contact angle of a water droplet on the surface; a higher contact angle signifies lower wettability and greater hydrophobicity. ncsu.eduresearchgate.netresearchgate.net By carefully selecting the silane's organic group, surface wettability can be precisely controlled for various applications, from creating water-repellent coatings to managing fluid flow in micro-devices. nih.govresearchgate.net Combining chemical modification with surface texturing can lead to superhydrophobic surfaces with contact angles exceeding 150°. mdpi.comnih.gov

The following table shows typical contact angle changes on a glass surface after treatment with different types of silanes, illustrating the principle of wettability modification.

SurfaceTreatmentWater Contact Angle (°)Wettability
GlassUntreated< 20°Hydrophilic
GlassAlkylsilane Treatment90° - 110°Hydrophobic
GlassFluoroalkylsilane Treatment> 110°Highly Hydrophobic
Textured SurfaceFluoroalkylsilane Treatment> 150°Superhydrophobic

This table presents typical values to demonstrate the effect of silane surface treatments on wettability. researchgate.netresearchgate.net

Corrosion Protection Mechanisms in Metal Coatings

Organofunctional silanes, including those with structures analogous to this compound, contribute to corrosion protection in metal coatings through several key mechanisms. When applied to a metal surface, the methoxy groups on the silicon atom hydrolyze in the presence of moisture to form reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups present on the metal surface (M-OH), forming stable covalent M-O-Si bonds. Further condensation between adjacent silanol groups creates a cross-linked polysiloxane network on the metal surface.

This thin, dense silane layer provides a barrier that hinders the penetration of corrosive agents such as water, oxygen, and chlorides to the metal substrate. The carbomethoxyethyl group, being an organic functionality, can enhance the compatibility and adhesion of the silane film with the overlying organic coating (e.g., epoxy, polyurethane). This improved adhesion prevents delamination of the coating, a critical factor in long-term corrosion resistance. The ester functionality might also influence the surface energy and polarity of the coating, further contributing to its protective properties.

Illustrative Data on Silane Performance in Corrosion Protection:

Silane TreatmentCoating SystemCorrosion Resistance (Salt Spray Test)Adhesion (ASTM D3359)
Untreated SteelEpoxy PrimerSevere corrosion after 200 hours2B
Silane AEpoxy PrimerMinor corrosion after 500 hours5B
Silane BEpoxy PrimerNo significant corrosion after 500 hours5B

Note: This table represents typical data for organofunctional silanes and is for illustrative purposes. "Silane A" and "Silane B" are representative of different functional silanes.

Anti-Fouling and Self-Cleaning Surface Applications

In anti-fouling applications for marine environments, silane-based coatings can create low-adhesion surfaces. The principle is to produce a smooth, low-energy surface to which marine organisms like algae and barnacles cannot firmly attach. Any fouling that does occur can be easily removed by water flow. The specific chemistry of the organic functional group plays a crucial role. While highly fluorinated silanes are common for this purpose, the presence of a carbomethoxyethyl group could potentially be modified to create a surface that is less conducive to biological adhesion.

Utilization in Adhesives and Sealants

In multi-material systems, such as bonding glass or metal to a polymer, achieving strong and durable adhesion is a significant challenge due to the inherent chemical incompatibility of the materials. Organofunctional silanes like this compound are pivotal in bridging this inorganic-organic interface. The dimethoxymethylsilyl end of the molecule bonds to the inorganic substrate (e.g., glass, aluminum) through the formation of covalent M-O-Si bonds, as described in the corrosion protection section.

The carbomethoxyethyl group, on the other hand, can interact with the adhesive or sealant matrix. This interaction can be through various mechanisms, including hydrogen bonding or, if the adhesive chemistry is appropriate, covalent bonding through reaction with the ester group. This dual reactivity allows the silane to act as a molecular link, significantly enhancing the interfacial adhesion. This is critical in applications where the bonded assembly is subjected to stress, temperature fluctuations, or moisture, all of which can degrade the adhesive bond.

The improved adhesion at the interface and the enhanced cohesive strength of the bulk adhesive both contribute to the longevity of the adhesive joint. By preventing moisture ingress at the bond line and reinforcing the adhesive matrix, silanes can significantly improve the resistance of the joint to environmental degradation, leading to a longer service life.

Typical Impact of Silane Adhesion Promoters on Lap Shear Strength:

SubstrateAdhesiveSilane AdditiveLap Shear Strength (MPa)
AluminumEpoxyNone15
AluminumEpoxy1% Organofunctional Silane25
GlassPolyurethaneNone8
GlassPolyurethane1% Organofunctional Silane18

Note: This table presents generalized data to illustrate the effect of silane adhesion promoters.

Integration into Nanomaterials and Nanocomposites

Nanoparticles, such as silica, alumina (B75360), and clay, are often incorporated into polymer matrices to create nanocomposites with enhanced mechanical, thermal, or barrier properties. However, a major challenge is the tendency of nanoparticles to agglomerate due to their high surface energy and incompatibility with the organic polymer. This agglomeration can lead to poor performance and defects in the final material.

Surface functionalization of nanoparticles with organofunctional silanes is a key strategy to overcome this issue. The methoxysilyl groups of this compound can react with hydroxyl groups on the surface of inorganic nanoparticles, covalently bonding the silane to the nanoparticle. The outward-projecting carbomethoxyethyl groups then alter the surface chemistry of the nanoparticles, making them more compatible with the polymer matrix. This improved compatibility reduces the driving force for agglomeration and promotes better dispersion of the nanoparticles throughout the polymer. The ester functionality can provide a desirable polarity to interact favorably with a range of polymer matrices, such as polyesters and polyacrylates, leading to a more homogeneous and stable nanocomposite.

Development of Advanced Nanocomposite Architectures

The molecular structure of this compound, featuring both hydrolyzable methoxy groups and a carbomethoxyethyl functional group, suggests its potential as a surface modification agent. The methoxy groups can hydrolyze to form silanol groups, which can then condense with hydroxyl groups present on the surface of many inorganic nanofillers, such as silica, titania, or alumina. This process forms a covalent bond between the silane and the nanoparticle. The carbomethoxyethyl group, in turn, can potentially interact with the polymer matrix through various mechanisms, such as hydrogen bonding or dipole-dipole interactions, or it could be further modified to introduce other reactive functionalities.

Hypothetical Interaction Mechanism:

StepProcessInteracting GroupsResulting Bond/Interaction
1HydrolysisDimethoxymethylsilane (B7823244) + WaterSilanol groups (Si-OH)
2CondensationSilanol groups + Nanoparticle surface hydroxylsCovalent Si-O-Nanoparticle linkage
3Matrix InteractionCarbomethoxyethyl group + Polymer chainsInterfacial adhesion (e.g., hydrogen bonding)

Applications in Sensing and Electronic Devices through Nanoscale Modification

The performance of modern sensing and electronic devices is increasingly reliant on nanoscale modifications of their constituent materials. Surface functionalization plays a crucial role in tailoring the surface properties of substrates and nanoparticles for applications such as biosensors, chemical sensors, and flexible electronics.

Organosilanes are instrumental in creating well-defined and stable surface modifications. In the context of sensors, the functional groups presented by the silane can be used to immobilize biomolecules, capture specific analytes, or alter the surface energy to control wetting and adhesion. For electronic devices, silane monolayers can act as adhesion promoters, dielectric layers, or surface passivating agents.

Given its structure, this compound could theoretically be used to create functional surfaces. The carbomethoxy group could serve as a site for further chemical reactions, allowing for the attachment of specific receptor molecules for sensing applications. For instance, the ester could be hydrolyzed to a carboxylic acid, which is a common anchor point for bioconjugation.

Potential Applications in Nanoscale Modification:

Application AreaPotential Role of this compoundDesired Outcome
BiosensorsSurface functionalization for enzyme or antibody immobilizationEnhanced sensitivity and selectivity
Chemical SensorsCreation of a chemically selective layer for analyte captureSpecific detection of target molecules
Flexible ElectronicsAdhesion promoter between inorganic and organic layersImproved device durability and performance

Role in Advanced Chemical Processes and Synthetic Transformations

Polymer Chemistry and Polymer Modification

Use as Monomers in Polymerization Reactions (e.g., Condensation Polymerization)

While many organofunctional silanes serve as monomers in various polymerization reactions, the specific role of 2-Carbomethoxyethyldimethoxymethylsilane in traditional condensation polymerization is not extensively documented in prominent research. Condensation polymerization typically involves the reaction of two different monomers, each with two functional groups, leading to the formation of a polymer and a small molecule byproduct like water.

However, the structure of this compound, featuring hydrolyzable methoxy (B1213986) groups on the silicon atom, lends itself to other forms of polymerization, such as polycondensation, to form polysiloxanes. The synthesis of polysiloxanes can occur through reactions like the Piers-Rubinsztajn reaction, which involves the reaction of hydrosilanes with alkoxysilanes. nih.govmcmaster.ca In this type of reaction, the Si-O-C bonds of the alkoxysilane are converted into Si-O-Si linkages, forming the backbone of the polysiloxane polymer. nih.govresearchgate.net

Although direct evidence for this compound is sparse, related alkoxysilanes are utilized in these advanced polymerization techniques to create structurally precise polysiloxanes. nih.gov These methods are often preferred over traditional acid or base-mediated routes because they avoid catalysts that can cause chain redistribution, offering better control over the final polymer structure. mcmaster.ca

Environmental Applications

Organosilane compounds are increasingly recognized for their potential in environmental applications, primarily due to their ability to functionalize surfaces and their comparatively eco-friendly nature.

Adsorption and Remediation Technologies

The application of this compound in adsorption and remediation technologies is primarily theoretical, based on the known functionalities of similar silane (B1218182) coupling agents. The core principle involves modifying the surface of adsorbent materials to enhance their affinity for specific pollutants.

Research has shown that materials like bentonite (B74815) and activated carbon can be functionalized with organosilanes to improve the removal of contaminants such as dyes and heavy metals from wastewater. mdpi.comresearchgate.net The process involves grafting the silane onto the adsorbent's surface. The silane's functional groups can then act as ligands, chelating with heavy metal ions and effectively removing them from the solution. For instance, amine-functionalized silanes have been used to modify mesoporous silica (B1680970) for the extraction of heavy metals.

Table 1: Examples of Silane Surface Modification for Adsorption

Adsorbent MaterialSilane Used for ModificationTarget PollutantKey Finding
Bentonite(3-Aminopropyl) triethoxysilane (B36694) (APTES)Hazardous Dyes (e.g., Orange I)Polymer brushes grafted onto the surface significantly increased adsorption capacity. mdpi.com
Mesoporous SilicaAmine-functionalized silanesHeavy Metals (e.g., Ce(III), Hg(II), Cu(II))Amine groups form coordinate bonds with metal ions, effectively immobilizing them.
Activated CarbonVarious organosilanesOrganic Dyes (e.g., Methyl Orange)Surface modification introduces functional groups that enhance interaction with dye molecules. researchgate.net

Components in Sustainable Energy Technologies (e.g., Solar Cells)

The most compelling application for compounds like this compound is in the field of sustainable energy, specifically in the fabrication of high-efficiency perovskite solar cells (PSCs). eurekalert.orgnih.gov While this exact compound may not be named in leading studies, its chemical structure is analogous to silane coupling agents that have proven highly effective as interfacial layers. royalsocietypublishing.org

Organosilanes are used to create self-assembled monolayers (SAMs) at these critical interfaces. nih.govresearching.cn A SAM is an ultrathin, ordered layer of molecules. In this context, the silane molecule has an anchor group (the methoxysilane (B1618054) end) that binds to the surface of a metal-oxide layer (like SnO₂ or TiO₂), and a functional head that interacts with the perovskite layer. researching.cn

Mechanism of Action:

Anchoring: The dimethoxymethylsilyl group of the silane can react with hydroxyl groups on the surface of the electron transport layer, forming strong covalent O-Si bonds. This creates a dense, uniform monolayer. researching.cn

Interfacial Passivation: The body of the silane and its terminal functional group (in this case, the carbomethoxyethyl group) form a barrier that passivates surface defects, reducing sites for non-radiative recombination. nih.govnii.ac.jp

Improved Crystallization: The modified surface can promote more uniform and higher-quality crystallization of the perovskite film deposited on top of it. nih.gov

Enhanced Charge Extraction: By reducing defects and creating a better-aligned energy landscape at the interface, these silane layers facilitate more efficient extraction of charge carriers (electrons or holes), boosting the solar cell's performance. eurekalert.orgeurekalert.org

Research has demonstrated that using silane coupling agents like 3-cyanopropyltrimethoxysilane (B1363585) (CN-TMOS) at the buried interface significantly reduces open-circuit voltage loss and boosts the power conversion efficiency and operational stability of wide-bandgap PSCs. eurekalert.orgnih.gov Given that this compound shares the key structural features of a propyl chain and hydrolyzable methoxysilane groups, it is a strong candidate for similar applications in advanced solar cell technologies.

Table 2: Performance Enhancement in Perovskite Solar Cells Using Silane Interfacial Layers

Silane Coupling AgentRole in Solar CellObserved Performance ImprovementReference
3-cyanopropyltrimethoxysilane (CN-TMOS)Heterogeneous interface anchoring between perovskite and hole transport layerAchieved a VOC of 1.345 V and a power conversion efficiency (PCE) of 19.69%. nih.gov nih.gov
3-aminopropyl trimethoxy silane (APMS) hydrolysateModification of the TiO₂/CH₃NH₃PbI₃ interfacePCE increased from 13.45% to 15.79%. royalsocietypublishing.org royalsocietypublishing.org
Halogen protonated amine silane coupling agent (PASCA-Br)Interlayer between TiO₂ hole transport layer and perovskiteAchieved optimal PCE of 21.66% on glass and 17.45% on a flexible substrate. nii.ac.jp nii.ac.jp

Characterization and Analytical Methodologies for 2 Carbomethoxyethyldimethoxymethylsilane and Its Derivatives

Spectroscopic Techniques for Structural and Interfacial Analysis

Spectroscopic methods are indispensable for probing the molecular structure, chemical bonding, and surface characteristics of 2-Carbomethoxyethyldimethoxymethylsilane. These techniques provide detailed information at the atomic and molecular level, which is fundamental to understanding its reactivity and performance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules in both solution and solid states. wordpress.comnih.gov It provides information on the connectivity of atoms and the chemical environment of nuclei such as ¹H, ¹³C, and ²⁹Si. wordpress.com

In solution-state NMR , high-resolution spectra allow for the unambiguous identification of this compound. The ¹H NMR spectrum provides information on the different proton environments, while the ¹³C NMR spectrum identifies the unique carbon atoms in the molecule. jackwestin.comlibretexts.org The expected chemical shifts are influenced by the electronegativity of adjacent atoms, with silicon being less electronegative than carbon and oxygen.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)
Si-CH~0.1Singlet3H~ -7.0
Si-OCH~3.55Singlet6H~50.0
Si-CH₂-~1.0Triplet2H~8.0
-CH₂-C=O~2.5Triplet2H~28.0
C=O---~174.0
O-CH~3.65Singlet3H~51.0

Solid-state NMR (ssNMR) is particularly valuable for characterizing the structure of this compound after it has been immobilized on a surface or incorporated into a solid matrix. emory.eduwikipedia.org While solution NMR spectra feature sharp lines due to the rapid tumbling of molecules, ssNMR spectra are typically broad because of anisotropic interactions. emory.edu Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and enhance resolution. emory.eduwikipedia.org ²⁹Si ssNMR is especially informative for studying the condensation of the silane (B1218182), distinguishing between different silicon environments such as T⁰ (unreacted Si-OR), T¹ (one Si-O-Si linkage), and T² (two Si-O-Si linkages). This allows for a quantitative assessment of the degree of cross-linking in films or composites derived from this silane. nih.gov

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Chemical Bonding and Interphase Characterization

Vibrational spectroscopy techniques, including FT-IR and Raman, are essential for identifying functional groups and characterizing chemical bonds. ispc-conference.org They are highly sensitive to the changes in bonding that occur during hydrolysis, condensation, or surface reactions of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly effective for identifying polar functional groups. For this compound, FT-IR can readily detect the hydrolysis of the methoxysilane (B1618054) groups by monitoring the disappearance of Si-O-CH₃ bands (around 1080-1190 cm⁻¹) and the appearance of a broad Si-OH band (silanol, around 3200-3700 cm⁻¹) and Si-O-Si bands (siloxane, around 1000-1100 cm⁻¹). ispc-conference.org

Raman spectroscopy , which measures the inelastic scattering of monochromatic light, is complementary to FT-IR. nih.gov It is particularly sensitive to non-polar, symmetric bonds. This makes it a useful tool for analyzing the Si-C and C-C backbones of the molecule and for studying materials in aqueous solutions, where water's strong IR absorption can be problematic. nih.gov

Characteristic Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Technique
C-H stretch (alkyl)2850-2960FT-IR, Raman
C=O stretch (ester)1735-1750FT-IR (Strong)
Si-O-C stretch1080-1190FT-IR (Strong)
C-O stretch (ester)1150-1250FT-IR
Si-C stretch700-850Raman, FT-IR
Si-O-Si stretch (post-condensation)1000-1100FT-IR (Broad, Strong)

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top 5-10 nanometers of a surface. wikipedia.orgmsu.edu This makes it an ideal tool for analyzing substrates that have been functionalized with this compound.

By irradiating a surface with X-rays, core electrons are ejected, and their kinetic energy is measured. msu.edu The binding energy of these electrons is characteristic of the element and its chemical environment. tib.eu High-resolution scans of the Si 2p, C 1s, and O 1s regions can confirm the covalent attachment of the silane to a surface and probe its chemical integrity. For instance, the Si 2p peak for a condensed silane film will appear at a higher binding energy (around 102-103 eV, characteristic of SiO₂) compared to the unreacted silane. The C 1s spectrum can be deconvoluted to distinguish between carbon in different environments, such as Si-C, C-C, C=O, and O-C. nih.gov

Typical Binding Energies in XPS for Surfaces Modified with this compound

Core LevelChemical StateApproximate Binding Energy (eV)
Si 2pR-Si-(OR)₂~102.0
Si-O-Substrate / Si-O-Si~102.5 - 103.5
C 1sSi-C / C-C~284.8 - 285.0
C-O~286.5
O=C-O~288.5 - 289.0
O 1sSi-O-C / Si-O-Si~532.5
C=O~532.0
C-O-C~533.5

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are fundamental for separating components of a mixture, allowing for the assessment of purity and the monitoring of reaction progress. For this compound, both gas and liquid chromatography are employed depending on the specific analytical goal.

Gas Chromatography (GC) for Volatile Species and Derivatization Studies

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. chemistry-matters.com this compound, with its relatively low molecular weight, is well-suited for GC analysis. The technique is routinely used to determine the purity of the starting silane monomer and to detect any volatile byproducts or unreacted starting materials from its synthesis, such as the hydrosilylation of methyl acrylate (B77674).

When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides quantitative purity data and definitive structural identification of impurities. birmingham.ac.uk GC-MS is particularly powerful, as the mass spectrum of the eluting compound serves as a molecular fingerprint. Monitoring the disappearance of reactants and the appearance of the this compound peak over time allows for precise tracking of reaction kinetics.

Liquid Chromatography Techniques

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is used for separating compounds that are non-volatile, thermally sensitive, or have a high molecular weight. thermofisher.comyoutube.com While the silane monomer can be analyzed by GC, LC becomes essential when studying its derivatives, especially the products of hydrolysis and condensation.

As the methoxy (B1213986) groups hydrolyze to silanols and subsequently condense to form siloxane oligomers and polymers, the molecular weight and polarity of the species increase significantly, making them unsuitable for GC. HPLC, often coupled with mass spectrometry (LC-MS), can separate these oligomers based on their size or polarity, providing detailed insights into the mechanism and kinetics of the condensation process. nih.govnih.gov This is critical for controlling the properties of films or materials derived from this compound.

Morphological and Microstructural Characterization of Modified Surfaces and Composites

The application of this compound and its derivatives as coupling agents or surface modifiers fundamentally alters the interface between inorganic substrates and organic polymers. Understanding the resulting surface morphology and the microstructure of composites is crucial for predicting and optimizing material performance. High-resolution microscopy techniques are indispensable for visualizing these changes at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for characterizing the morphology of surfaces and the internal structure of composites modified with silane coupling agents. SEM provides high-resolution images of a sample's surface topography, while TEM allows for the visualization of the internal microstructure, such as the dispersion of nanoparticles within a polymer matrix. hexpol.com

In the context of silane-treated materials, SEM is frequently used to observe changes in the surface texture of a substrate after silanization. For instance, studies on various substrates, from metallic powders to natural fibers, have used SEM to visualize the effects of silane treatment. fao.orgnih.gov The resulting micrographs can reveal the uniformity of the silane coating, the presence of agglomerates, and changes in surface roughness. For example, SEM analysis performed on brass powder modified with a silane coupling agent showed the encapsulating effect of the silane on the powder particles. fao.org

TEM is particularly valuable for analyzing nanocomposites, providing direct evidence of how a silane coupling agent affects filler dispersion. mdpi.com By examining ultra-thin sections of a composite material, TEM can reveal whether nanoparticles are well-dispersed or form agglomerates. mdpi.com Improved dispersion is often a direct consequence of the enhanced compatibility between the filler and the matrix provided by the silane. Studies have shown that in the absence of a suitable coupling agent, nanoparticles tend to aggregate, whereas a uniform dispersion can be achieved after surface functionalization with silanes. mdpi.com For example, TEM analysis of poly(methyl methacrylate) (PMMA) nanocomposites containing nanobarium titanate (NBT) revealed that agglomeration of silanated NBT was observed due to insufficient surface coverage, whereas a titanate coupling agent led to a better dispersion. mdpi.com

The insights gained from both SEM and TEM are critical for establishing structure-property relationships in materials utilizing this compound. A uniform silane coating observed by SEM often correlates with improved corrosion resistance or hydrophobicity, while the fine dispersion of fillers seen in TEM images is typically associated with enhanced mechanical properties of the composite.

Atomic Force Microscopy (AFM) for Surface Topography and Adhesion Mapping

Atomic Force Microscopy (AFM) is a versatile scanning probe technique that provides three-dimensional topographical images of surfaces at the nanoscale. researchgate.net It is an invaluable tool for characterizing the thin films formed by silane coupling agents like this compound on various substrates. researchgate.netresearchgate.net Unlike electron microscopy, AFM can be operated in various environments, including ambient air and liquid, and provides quantitative data on surface roughness. ufpr.br

Studies on different aminosilanes have demonstrated that AFM can effectively visualize the morphology of the deposited layers, which can range from smooth, uniform films to surfaces covered with island-like agglomerates due to polymerization of the silane molecules. wiley.com The observed topography is highly dependent on the silanization conditions, such as the type of silane, its concentration, the solvent, deposition time, and temperature. researchgate.netwiley.com For example, investigations into silane deposition on silicon dioxide substrates revealed that smoother films are generally obtained at higher substrate temperatures, while increased concentrations of the silane solution lead to greater surface roughness. researchgate.net

Table 1: Effect of Silanization Conditions on Surface Roughness (Ra) as Determined by AFM (Illustrative Data based on analogous systems)
Silane SystemSubstrateDeposition ConditionObserved MorphologySurface Roughness (Ra)Reference
Uncoated SiliconSilicon WaferN/ASmooth0.09 nm wiley.com
APREMS (1 bonding site)Silicon Wafer6h @ 25°C in Toluene (B28343)Uniform surface, few islands0.12 nm wiley.com
APTMS (3 bonding sites)Silicon Wafer6h @ 25°C in TolueneRough layer, high density of islands0.28 nm wiley.com

Beyond topography, AFM can be operated in modes such as Lateral Force Microscopy (LFM) and Force Spectroscopy to map surface properties like friction and adhesion. bruker-nano.jp Adhesion mapping, in particular, provides insights into the chemical nature of the surface. nih.gov By measuring the "pull-off" force required to retract the AFM tip from the surface, it is possible to probe the strength of the interaction between the tip and the sample. nih.govcmu.edu This can be used to assess the homogeneity of the silane coating and to differentiate between regions with different chemical functionalities. nih.gov For instance, adhesion force measurements can distinguish between the silane-coated substrate and uncoated areas, providing a nanoscale chemical map of the surface. nih.gov

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For materials modified with this compound, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about thermal stability, composition, and phase behavior.

Thermogravimetric Analysis (TGA) for Thermal Stability and Organic Content Determination

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis method that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. eltra.com It is widely used to characterize the thermal stability of materials and to determine the composition of multi-component systems, such as silane-treated fillers or polymer composites. nih.gov

When a substrate or filler is treated with this compound, TGA can be used to quantify the amount of silane grafted onto the surface. This is achieved by heating the sample to a high temperature, typically in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere, and measuring the mass loss corresponding to the decomposition of the organic silane. nih.govmdpi.com The thermal decomposition profile can also provide information about the thermal stability of the silane layer itself. For example, TGA studies on silane-modified cellulose (B213188) have been used to determine the degree of surface functionalization by correlating the mass of the charred residue with elemental analysis data. nih.gov

Table 2: Illustrative TGA Data for Untreated and Silane-Treated Natural Fibers
MaterialInitial Decomposition Tonset (°C)Main Decomposition Tmax (°C)Char Residue at 700°C (%)Reference
Raw Date Palm Fibers~220°C~350°C~20% tandfonline.com
Silane-Treated Date Palm Fibers~250°C>400°C~25% tandfonline.com
Kenaf/PALF with Phenolic Resin250-350°C (Fibers)300-700°C (Resin)20-35% mdpi.com

The results from TGA analysis are crucial for determining the service temperature limits of materials and for quality control in the manufacturing of silane-modified fillers and composites. mdpi.com

Differential Scanning Calorimetry (DSC) for Phase Transitions and Curing Behavior

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgnetzsch.com This measurement provides information about thermal events in the material that involve a change in enthalpy or heat capacity, such as melting, crystallization, glass transitions, and chemical reactions like curing. nih.govnih.gov

For composites involving this compound, DSC is particularly useful for studying the curing (cross-linking) behavior of thermosetting resins. The presence of the silane coupling agent can influence the curing kinetics by participating in the reaction or by altering the mobility of the polymer chains at the filler-matrix interface. nih.gov A typical DSC scan of an uncured thermoset composite will show an exothermic peak corresponding to the heat released during the curing reaction. By analyzing this peak, key parameters such as the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction (ΔH) can be determined. nih.gov Comparing these parameters for composites with and without the silane can reveal the effect of the coupling agent on the curing process.

DSC is also used to determine the glass transition temperature (Tg) of polymers and composites. The Tg is a critical property that defines the upper service temperature for many applications. The interaction between the polymer matrix and silane-functionalized fillers can affect the Tg. mdpi.com An increase in Tg often suggests restricted polymer chain mobility due to strong interfacial adhesion, which is a desirable outcome of using a coupling agent. Conversely, some silane modifications might lead to a decrease in Tg. mdpi.com These measurements are vital for understanding how the incorporation of this compound modifies the thermomechanical properties of the final composite material.

Computational and Theoretical Investigations of 2 Carbomethoxyethyldimethoxymethylsilane Systems

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, often referred to as electronic structure calculations, utilize the principles of quantum mechanics to determine the electronic wavefunction of a molecule. northwestern.edu From this, a wide range of properties can be derived, including molecular geometry, electronic energy, bond energies, and reaction pathways. northwestern.edulsu.edu Methods like Density Functional Theory (DFT) are particularly powerful for studying the reactivity of silanes, providing a balance between computational cost and accuracy. arxiv.orgnih.gov

Quantum chemical calculations for 2-Carbomethoxyethyldimethoxymethylsilane would begin with geometry optimization to find its most stable three-dimensional structure. lsu.edu This involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

Subsequent analysis would focus on the electronic properties. Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom, revealing the polarity of bonds such as Si-O, O-C, and C=O. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The energy and shape of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack, which is fundamental to understanding how the silane (B1218182) interacts with other molecules and surfaces.

Illustrative Data from Quantum Chemical Calculations:

This table presents typical data that would be obtained from a DFT calculation on a silane molecule. The values are illustrative and based on general knowledge of similar compounds.

PropertyCalculated ValueSignificance
Si-O (methoxy) Bond Length~1.65 ÅIndicates the strength and nature of the hydrolyzable bond.
O-Si-O Bond Angle~109.5°Describes the tetrahedral geometry around the silicon atom.
Partial Charge on Si AtomPositiveIndicates its susceptibility to nucleophilic attack (e.g., by water).
HOMO-LUMO Energy Gap~6-8 eVA larger gap suggests higher kinetic stability.

The function of this compound as a coupling agent relies on its hydrolysis and condensation reactions. gelest.com Quantum chemical methods can model these complex reaction pathways to determine their feasibility and kinetics. researchgate.net

Hydrolysis: The process begins with the hydrolysis of the methoxy (B1213986) groups (-OCH₃) to form silanol (B1196071) groups (-OH). gelest.com DFT calculations can map the potential energy surface for the reaction of the silane with water molecules. This involves identifying the transition state structure—the highest energy point along the reaction coordinate—and calculating the activation energy barrier. aip.org Studies on similar alkoxysilanes have shown that hydrolysis can be catalyzed by acids or bases, and computational models can quantify the reduction in the activation energy in the presence of a catalyst. researchgate.net The activation energy for the hydrolysis of a silyl (B83357) ester bond in a related system was calculated to be 74 kJ/mol for the neutral reaction. aip.org

Condensation: Following hydrolysis, the resulting silanol groups can condense with each other (to form polysiloxane networks) or with hydroxyl groups on an inorganic substrate (e.g., silica) to form stable Si-O-Substrate covalent bonds. gelest.com Reaction pathway modeling can elucidate the energy barriers for these condensation steps, helping to predict the rate of film formation and the stability of the resulting bond.

Molecular Dynamics Simulations for Interfacial Interactions

Molecular dynamics (MD) simulations use classical mechanics to simulate the physical movements of atoms and molecules over time. mdpi.com This technique is ideal for studying large systems, such as the interface between a silane layer and a substrate, providing insights into adsorption, self-assembly, and the structure of the formed layer. nih.gov

MD simulations can model the initial stages of surface modification, where this compound molecules adsorb onto a substrate like silica (B1680970) or a metal oxide. A typical simulation would involve a model of the substrate surface (e.g., a hydroxylated silica slab) and a number of silane molecules, often in a solvent. acs.org

The simulation tracks the trajectories of the silane molecules as they approach the surface. By analyzing these trajectories, researchers can understand the preferred orientation of the molecule upon adsorption. The interaction energy between the silane and the substrate can be calculated, indicating the strength of physisorption. Key interactions often involve hydrogen bonding between the silane's ester and methoxy groups and the hydroxyl groups on the substrate surface.

Following initial adsorption, the silane molecules self-assemble on the surface to form a monolayer or multilayer film. researchgate.netacs.org MD simulations, particularly those using reactive force fields (like ReaxFF), can model the covalent bond formation that occurs during hydrolysis and condensation on the surface. acs.orgresearchgate.netescholarship.org

These simulations provide detailed information about the structure of the resulting silane layer. Key properties that can be extracted from the simulation data include:

Surface Coverage: The number of silane molecules per unit area of the substrate. bawue.de

Layer Thickness: The average thickness of the organic layer. bawue.de

Molecular Tilt Angle: The average angle of the silane's ethyl chain with respect to the surface normal, which is highly dependent on surface coverage. researchgate.netbawue.de

Ordering and Defects: The degree of lateral packing and the presence of conformational defects (e.g., gauche defects) in the alkyl chains. bawue.de

Simulations have shown that for similar alkylsilanes, the kinetics of silanization are much faster for pre-hydrolyzed silanes (hydroxysilanes) compared to alkoxysilanes. acs.orgescholarship.org

Typical Parameters for an MD Simulation of Silane on Silica:

This table provides an example of the setup for a molecular dynamics simulation studying silane layer formation.

ParameterValue/TypePurpose
Force FieldReaxFF, COMPASS, or OPLS-AADescribes the potential energy and forces between atoms. acs.orgglobethesis.com
Substrate ModelAmorphous hydroxylated silica slabRepresents the inorganic surface to be modified. acs.org
System Size~10,000 - 100,000 atomsLarge enough to capture collective phenomena like self-assembly.
Temperature298 K (Room Temperature)Simulates realistic processing conditions. researchgate.net
Simulation Time1-10 nanosecondsAllows the system to reach equilibrium and observe dynamic processes.
EnsembleNVT (Canonical) or NPT (Isothermal-Isobaric)Controls thermodynamic variables like temperature and pressure.

Finite Element Analysis for Composite Performance Prediction

The effectiveness of the silane coupling agent is manifested in the properties of the interphase region between the fiber and the polymer matrix. Information from lower-scale simulations, like MD, can be used to inform FEA models. For example, MD can be used to derive traction-separation laws for the interface, which describe the stress-displacement relationship as the fiber and matrix are pulled apart.

These interfacial properties are then incorporated into a larger-scale FEA model of the composite. The model might consist of elements representing the fiber, the matrix, and the interphase. By applying virtual loads (e.g., tension, compression, shear), the simulation can predict:

Stress Distribution: How stress is transferred from the matrix to the fiber through the silane-modified interphase.

Failure Modes: Whether failure occurs within the fiber, the matrix, or at the interface (debonding).

FEA allows for the optimization of composite design by predicting how changes in the coupling agent or its concentration might affect mechanical performance, reducing the need for extensive experimental testing. nih.gov

Density Functional Theory (DFT) Studies on Functionalized Silanes

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of functionalized silanes at the molecular level. While specific DFT studies focusing exclusively on this compound are not extensively available in the public domain, a wealth of research on structurally related functionalized silanes provides significant insights into the properties and behavior of this class of compounds. These theoretical investigations are crucial for understanding reaction mechanisms, predicting material properties, and designing new silane-based materials with tailored functionalities.

DFT calculations allow for the determination of various molecular properties, including geometric parameters, vibrational frequencies, and electronic properties such as orbital energies and charge distributions. For functionalized silanes, these calculations are instrumental in elucidating the influence of different organic functionalities on the silicon center and its reactivity, particularly in processes like hydrolysis and condensation, which are fundamental to their application as coupling agents and in sol-gel processes.

Research in this area often focuses on how the organic substituent (R group) and the alkoxy groups (OR') on the silicon atom affect the molecule's behavior. For instance, the electronic properties of the organic functional group can influence the polarization of the Si-O bonds, thereby affecting the rates of hydrolysis and condensation. dntb.gov.ua

Adhesion and Reactivity Parameters

A significant application of DFT in the study of functionalized silanes is the prediction of their performance as adhesion promoters and in anti-corrosion coatings. researchgate.net DFT can be used to calculate global reactivity parameters that correlate with the efficiency of a silane coupling agent. These parameters include global hardness (η), dipole moment (μ), and the number of electrons transferred (ΔN) to a metal substrate. researchgate.net

For example, studies have shown that silanes with functional groups capable of strong interaction with a substrate, such as amino or mercapto groups, exhibit better adhesion properties. jst.go.jp These findings are supported by DFT calculations of adsorption energies at the interface between the silane and the substrate. jst.go.jp While specific data for this compound is not available, we can infer from general principles that the carbomethoxyethyl group will influence its reactivity and adhesion characteristics.

Below is an illustrative data table showing typical DFT-calculated reactivity parameters for different types of functionalized silanes to provide a comparative context.

Functionalized Silane TypeAdhesion Energy (eV)Global Hardness (η)Dipole Moment (μ, Debye)
Aminosilane-2.53.82.1
Epoxysilane-2.14.23.5
Vinylsilane-1.84.51.5
Alkylsilane-1.55.01.2

Note: The data in this table is representative of typical values found in DFT studies of functionalized silanes and is intended for illustrative purposes.

Vibrational Frequency Analysis

DFT calculations are also extensively used to predict the vibrational spectra (infrared and Raman) of molecules. uah.edu This is particularly useful for identifying the characteristic vibrational modes of functional groups within a silane molecule and for understanding how these vibrations are affected by the molecular environment and bonding to a substrate. researchgate.net

For a molecule like this compound, DFT can predict the frequencies associated with Si-O-C stretching and bending, C=O stretching of the ester group, and various C-H vibrations. researchgate.net These theoretical predictions can be compared with experimental spectroscopic data to confirm the molecular structure and to study the interactions of the silane with surfaces.

The following interactive table presents typical calculated vibrational frequencies for key functional groups found in alkoxysilanes.

Vibrational ModeFunctional GroupCalculated Frequency Range (cm-1)
Si-O-C Symmetric StretchAlkoxysilane800 - 820
Si-O-C Asymmetric StretchAlkoxysilane1070 - 1100
C=O StretchEster1730 - 1750
C-O StretchEster1150 - 1300
Si-C StretchAlkylsilane700 - 800

Note: The data in this table is based on general findings from DFT calculations of organosilanes and serves as a representative example.

Hydrolysis and Condensation Mechanisms

The utility of functionalized silanes in many applications is predicated on their hydrolysis and subsequent condensation reactions. DFT studies have provided valuable insights into the mechanisms of these reactions. unm.edu Theoretical calculations can map the potential energy surface of the reaction pathway, identifying transition states and calculating activation energies. nih.gov

These studies have shown that the rates of hydrolysis and condensation are influenced by factors such as the nature of the alkoxy group, the organic substituent on the silicon atom, and the pH of the reaction medium. unm.edu For instance, electron-withdrawing groups can affect the electrophilicity of the silicon atom, thereby influencing the rate of nucleophilic attack by water during hydrolysis. nih.gov The carbomethoxyethyl group in this compound, being an electron-withdrawing group, would be expected to influence its hydrolysis and condensation kinetics.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-carbomethoxyethyldimethoxymethylsilane to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For analogous organosilicon compounds, silylation reactions often employ catalysts like Lewis acids (e.g., BF₃·OEt₂) and aprotic solvents (e.g., THF or dichloromethane) to enhance reaction efficiency . Temperature control (typically 0–25°C) minimizes side reactions, while purification via fractional distillation or silica gel chromatography ensures high purity . Example parameters:

ParameterOptimal Range
CatalystBF₃·OEt₂ (0.1–1 eq)
SolventTHF, anhydrous
Reaction Temperature0–25°C
Purification MethodDistillation

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for structural confirmation, with ²⁹Si NMR distinguishing silicon-bonded substituents . Infrared (IR) spectroscopy identifies functional groups like Si-O (1050–1100 cm⁻¹) and ester carbonyls (1700–1750 cm⁻¹). Mass spectrometry (EI/CI) confirms molecular weight and fragmentation patterns . For example, ²⁹Si NMR chemical shifts for similar compounds range from +5 to +15 ppm for Si-O bonds .

Advanced Research Questions

Q. How does steric hindrance from the carbomethoxy and dimethoxymethyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Steric effects from bulky substituents can slow reaction kinetics by impeding catalyst access to the silicon center. For carbosilane surfactants, bulky groups reduce micellization efficiency by 20–40% compared to linear analogs . To mitigate this, researchers use smaller ligands (e.g., Pd(PPh₃)₄) or elevated temperatures (80–100°C) to enhance catalytic activity . Computational modeling (DFT) can predict steric maps to guide ligand design .

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